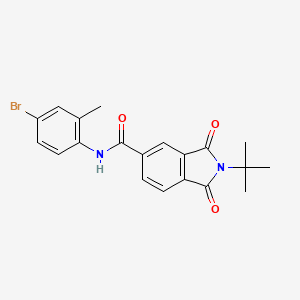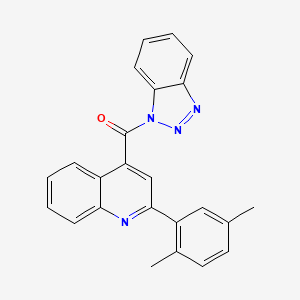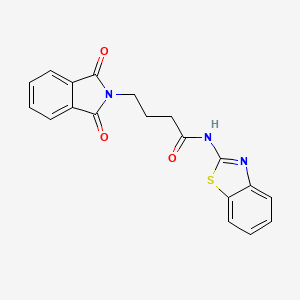
N-(4-bromo-2-methylphenyl)-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide has a variety of potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has shown promise as a potential anticancer agent. Other potential applications for this compound include its use as a probe for studying protein-protein interactions and as a tool for studying the role of specific enzymes in cellular processes.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, but it is thought to involve the inhibition of specific enzymes involved in cellular processes. This compound has been found to inhibit the activity of several enzymes, including topoisomerase IIα and cyclin-dependent kinase 4 (CDK4), both of which are involved in cell proliferation and growth. By inhibiting these enzymes, this compound may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its potential anticancer activity, this compound has been found to have anti-inflammatory and antioxidant effects. It has also been found to modulate the activity of several neurotransmitters, including dopamine and serotonin, suggesting that it may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-bromo-2-methylphenyl)-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide is its high potency and specificity. This compound has been found to be highly effective at inhibiting specific enzymes involved in cellular processes, making it a powerful tool for studying these processes in vitro and in vivo. However, one limitation of this compound is its potential toxicity. Like many other chemical compounds, this compound can be toxic at high doses, and care must be taken when handling and using this compound in laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-bromo-2-methylphenyl)-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide. One area of research that is currently being explored is the development of new derivatives of this compound with improved potency and specificity. Another area of research is the development of new methods for delivering this compound to cancer cells in vivo, potentially increasing its efficacy as an anticancer agent. Additionally, research is ongoing to better understand the mechanism of action of this compound and to identify new targets for its inhibition. Overall, this compound is a promising compound with many potential applications in scientific research, and further research in this area is likely to yield important insights into its potential uses and limitations.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-tert-butyl-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-11-9-13(21)6-8-16(11)22-17(24)12-5-7-14-15(10-12)19(26)23(18(14)25)20(2,3)4/h5-10H,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDULVYOUQUGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-{[(4-nitrophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3550308.png)
![4-(4-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3550318.png)
![3-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B3550324.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3550329.png)
![ethyl 4-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3550330.png)
![5-{3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B3550333.png)

![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3550337.png)

![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3550357.png)
![1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine](/img/structure/B3550360.png)

![N-[4-(acetylamino)phenyl]-1-(4-nitrobenzoyl)-4-piperidinecarboxamide](/img/structure/B3550371.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3550383.png)